molecular formula C8H9ClN2O B11998805 7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride CAS No. 61109-03-3

7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride

Cat. No.: B11998805
CAS No.: 61109-03-3
M. Wt: 184.62 g/mol
InChI Key: CWYLGOAMMDTALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyridine core structure. Common reagents used in these reactions include aldehydes, amines, and nitriles, often under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are tailored to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness can lead to distinct biological activities and applications that are not observed with other similar compounds.

Properties

CAS No.

61109-03-3

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

7-methyl-3H-imidazo[1,2-a]pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c1-6-2-3-10-5-8(11)9-7(10)4-6;/h2-4H,5H2,1H3;1H

InChI Key

CWYLGOAMMDTALO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)CN2C=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.